2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride
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Overview
Description
2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.
Formation of Intermediate: The intermediate N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylamine is synthesized by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with formaldehyde and hydrogen cyanide.
Final Product Formation: The intermediate is then reacted with N-methylacetamide in the presence of hydrochloric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, or reduce any nitro groups formed during oxidation back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Materials Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
Uniqueness
2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride is unique due to its specific structural features, such as the presence of both an amide and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H17ClN2O3 |
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Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-14(12(15)7-13)8-9-2-3-10-11(6-9)17-5-4-16-10;/h2-3,6H,4-5,7-8,13H2,1H3;1H |
InChI Key |
YAMNIGBAYOKFHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C(=O)CN.Cl |
Origin of Product |
United States |
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